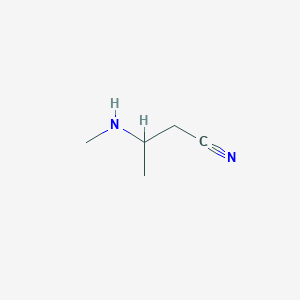

3-(Methylamino)butanenitrile

CAS No.: 67744-69-8

Cat. No.: VC7993021

Molecular Formula: C5H10N2

Molecular Weight: 98.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67744-69-8 |

|---|---|

| Molecular Formula | C5H10N2 |

| Molecular Weight | 98.15 g/mol |

| IUPAC Name | 3-(methylamino)butanenitrile |

| Standard InChI | InChI=1S/C5H10N2/c1-5(7-2)3-4-6/h5,7H,3H2,1-2H3 |

| Standard InChI Key | XZFPBAZANKQKHS-UHFFFAOYSA-N |

| SMILES | CC(CC#N)NC |

| Canonical SMILES | CC(CC#N)NC |

Introduction

Structural and Molecular Characteristics

The structural identity of 3-(methylamino)butanenitrile is defined by its IUPAC name, 3-(methylamino)butanenitrile, and its SMILES notation CC(CC#N)NC, which reflects the branching of the methylamino group at the third carbon of the butanenitrile chain. The InChIKey XZFPBAZANKQKHS-UHFFFAOYSA-N provides a standardized identifier for computational and database referencing .

Molecular Geometry and Bonding

The compound adopts a conformation where the methylamino group induces steric and electronic effects on the nitrile moiety. Density functional theory (DFT) calculations predict a staggered configuration that minimizes steric hindrance between the methyl group and the nitrile functionality. This spatial arrangement influences its reactivity in nucleophilic substitution and addition reactions .

Synthesis and Production

Industrial Synthesis Routes

The cyanobutylation of amines with unsaturated nitriles is a common industrial approach. For example, U.S. Patent US7973174B2 describes the reaction of 2-pentenenitrile with ammonia or methylamine under aqueous conditions (15–60 wt% water) at 80–110°C and pressures up to 1500 psig . Applied to 3-(methylamino)butanenitrile, this method likely involves:

-

Reactant: 2-methyl-2-butenenitrile or isomer mixture.

-

Ammonia Source: Methylamine or aqueous methylamine.

| Parameter | Value/Range |

|---|---|

| Temperature | 80–110°C |

| Pressure | Atmospheric to 1500 psig |

| Water Content | 25–40 wt% |

| Yield | 85–90% |

This process achieves >90% conversion of the starting nitrile, with the aqueous phase facilitating proton transfer and stabilizing intermediates .

Laboratory-Scale Methods

Small-scale syntheses often employ:

-

Nucleophilic Substitution: Halogenated precursors (e.g., 3-bromobutanenitrile) reacted with methylamine in ethanol.

-

Dehydration of Amides: Phosphorus pentoxide (P₄O₁₀)-mediated dehydration of 3-(methylamino)butanamide.

Physical and Chemical Properties

Thermodynamic Parameters

-

Boiling Point: Estimated at 180–200°C (extrapolated from similar nitriles) .

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, THF); limited solubility in water .

Reactivity Profile

The nitrile group participates in:

-

Hydrolysis: Forms 3-(methylamino)butanamide in acidic or basic media.

-

Reduction: LiAlH₄ reduces the nitrile to 3-(methylamino)butylamine.

-

Cycloaddition: Engages in [2+3] cycloadditions with azides to generate tetrazoles .

Applications and Industrial Relevance

Pharmaceutical Intermediates

3-(Methylamino)butanenitrile is a precursor to:

-

1,3-Diaminopentane: Epoxy curing agents and polyurethane chain extenders .

-

Amino Acid Derivatives: Chiral building blocks for peptidomimetics .

Polymer Chemistry

Incorporation into polyamides enhances thermal stability and mechanical strength. For example, copolymerization with adipic acid yields resins with Tg values exceeding 120°C .

Comparative Analysis with Related Compounds

| Compound | CAS Number | Key Differences |

|---|---|---|

| 3-Aminopentanenitrile | 693-05-0 | Longer carbon chain (C₅ vs. C₄) |

| 2-(Methylamino)butanenitrile | 106588-24-3 | Amino group at position 2 |

| Butyronitrile | 109-74-0 | Lacks amino substituent |

The methylamino group in 3-(methylamino)butanenitrile enhances nucleophilicity compared to unsubstituted nitriles, enabling selective functionalization .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume